Cas no 2229545-55-3 (ethyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate)

ethyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate
- 2229545-55-3
- ethyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate
- EN300-1778717
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- インチ: 1S/C10H14N2O3/c1-3-14-10(13)9-7(4-8-6-15-8)5-12(2)11-9/h5,8H,3-4,6H2,1-2H3
- InChIKey: ZLBXMYUDRPUPKI-UHFFFAOYSA-N
- ほほえんだ: O1CC1CC1=CN(C)N=C1C(=O)OCC
計算された属性
- せいみつぶんしりょう: 210.10044231g/mol
- どういたいしつりょう: 210.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 56.6Ų
ethyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1778717-0.1g |
ethyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |
2229545-55-3 | 0.1g |
$1791.0 | 2023-05-23 | ||
Enamine | EN300-1778717-1.0g |
ethyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |
2229545-55-3 | 1g |
$2035.0 | 2023-05-23 | ||
Enamine | EN300-1778717-10.0g |
ethyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |
2229545-55-3 | 10g |
$8749.0 | 2023-05-23 | ||
Enamine | EN300-1778717-0.05g |
ethyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |
2229545-55-3 | 0.05g |
$1709.0 | 2023-05-23 | ||
Enamine | EN300-1778717-0.25g |
ethyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |
2229545-55-3 | 0.25g |
$1872.0 | 2023-05-23 | ||
Enamine | EN300-1778717-2.5g |
ethyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |
2229545-55-3 | 2.5g |
$3988.0 | 2023-05-23 | ||
Enamine | EN300-1778717-5.0g |
ethyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |
2229545-55-3 | 5g |
$5900.0 | 2023-05-23 | ||
Enamine | EN300-1778717-0.5g |
ethyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |
2229545-55-3 | 0.5g |
$1954.0 | 2023-05-23 |
ethyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
ethyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylateに関する追加情報
Ethyl 1-Methyl-4-(Oxiran-2-Yl)Methyl-1H-Pyrazole-3-Carboxylate: A Comprehensive Overview
Ethyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate, with the CAS number 2229545-55-3, is a compound of significant interest in the field of organic chemistry and materials science. This compound is notable for its unique structure, which combines a pyrazole ring with an ethoxy carbonyl group and an oxirane (epoxide) substituent. The presence of these functional groups makes it a versatile molecule with potential applications in drug discovery, polymer synthesis, and advanced materials development.
The pyrazole ring in ethyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate is a key structural feature that contributes to its reactivity and stability. Pyrazoles are five-membered aromatic heterocycles containing two nitrogen atoms. In this compound, the pyrazole ring is substituted with a methyl group at position 1 and an oxirane-containing methyl group at position 4. The oxirane (or epoxide) group is a three-membered cyclic ether, which is known for its reactivity in various chemical transformations. The combination of these groups creates a molecule with both electronic and steric properties that are highly tunable for specific applications.
Recent studies have highlighted the potential of ethyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate as a precursor for synthesizing advanced materials. For instance, researchers have explored its use in the development of stimuli-responsive polymers. The epoxide group in the molecule can undergo ring-opening reactions under specific conditions, such as acidic or basic environments, or in the presence of nucleophiles. This reactivity makes it an ideal candidate for incorporating into polymer backbones, enabling the creation of materials with dynamic properties.
In addition to its role in polymer chemistry, ethyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate has shown promise in medicinal chemistry. The pyrazole ring is a common motif in many bioactive compounds, including antifungal agents and anticancer drugs. The substitution pattern of this compound allows for further functionalization, which could lead to the development of novel therapeutic agents with improved efficacy and selectivity.
From a synthetic perspective, ethyl 1-methyl-4-(oxiran-2-yli)methylmethylpyrazole carboxylate can be prepared through a variety of routes. One common approach involves the reaction of pyrazole derivatives with epoxide-containing reagents under controlled conditions. This synthesis typically requires careful optimization to ensure high yields and purity. Researchers have also explored catalytic methods to enhance the efficiency of these reactions, leveraging catalysts such as transition metal complexes or enzymes.
The physical and chemical properties of ethyl 1-methylmethylene pyrazolcarboxylic ester are critical for its applications. For example, its solubility in organic solvents makes it suitable for use in solution-based reactions or formulations. Its thermal stability has been studied extensively, with findings indicating that it can withstand moderate heating without significant degradation. These properties make it a robust building block for various chemical processes.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of ethyl 1-methylmethylene pyrazolcarboxylic ester. Quantum mechanical calculations have revealed that the epoxide group significantly influences the molecule's electron distribution, enhancing its nucleophilic reactivity. This understanding has guided the design of new synthetic pathways and enabled the prediction of reaction outcomes with greater accuracy.
In conclusion, ethyl 1-methylethylene oxide methyl pyrazolcarboxylic ester (CAS No: 2229545553) is a multifaceted compound with diverse applications across organic chemistry and materials science. Its unique structure, combining pyrazole and epoxide functionalities, positions it as a valuable tool for researchers seeking to develop innovative materials and therapeutic agents. As ongoing studies continue to uncover new aspects of its chemistry and utility, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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